1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea
Description
1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core with dimethyl and oxo substitutions, and a thiophen-2-yl urea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
1-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-5-7-17-15(10-12)23(2)19(24)14-11-13(6-8-16(14)26-17)21-20(25)22-18-4-3-9-27-18/h3-11H,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJGTDSENFCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NC4=CC=CS4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea typically involves multiple steps. One common method includes the following steps:
Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a catalyst like (R,R)-Ru-Ts-DPEN complex in water.
Introduction of dimethyl and oxo groups: These substitutions can be introduced through selective reactions, such as methylation and oxidation, under controlled conditions.
Attachment of the thiophen-2-yl urea moiety: This step involves the reaction of the dibenzo[b,f][1,4]oxazepine derivative with thiophen-2-yl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other reducible moieties.
Substitution: The compound can undergo substitution reactions, particularly at the thiophen-2-yl or dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzene-1-sulfonamide
- N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide
Uniqueness
1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea is unique due to its specific combination of the dibenzo[b,f][1,4]oxazepine core with a thiophen-2-yl urea moiety
Biological Activity
The compound 1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea is a member of the dibenzo[b,f][1,4]oxazepine class, which has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 334.42 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core fused with a thiophene ring and a urea functional group. The presence of these functional groups is critical for its biological activity.
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a range of biological activities, including:
- Antimicrobial : Potential effects against various bacterial strains.
- Anticancer : Inhibition of cancer cell proliferation through apoptosis induction.
- Anti-inflammatory : Modulation of inflammatory pathways.
The specific mechanisms often involve interaction with cellular receptors or enzymes that play pivotal roles in disease processes.
Case Studies and Research Findings
-
Antimicrobial Activity
- A study demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines exhibited significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The activity was attributed to the ability of the compounds to disrupt bacterial cell membranes.
- Anticancer Properties
-
Anti-inflammatory Effects
- In a preclinical trial, a related compound demonstrated significant anti-inflammatory activity in a mouse model of acute inflammation. The results suggested that the compound could inhibit the production of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Dibenzo structure | Antimicrobial |
| Compound B | Oxazepine core | Anticancer |
| Compound C | Urea group | Anti-inflammatory |
This table illustrates how variations in structural features can lead to diverse biological activities among related compounds.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Specific reaction conditions are crucial for optimizing yields and purities.
Synthetic Route Overview
- Formation of Dibenzo[b,f][1,4]oxazepine Core : Initial cyclization reactions using appropriate precursors.
- Introduction of Thiophene Group : Electrophilic substitution reactions to attach the thiophene moiety.
- Urea Formation : Reaction with isocyanates or amines to form the final urea derivative.
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a dibenzo[b,f][1,4]oxazepine core with 8,10-dimethyl and 11-oxo substitutions, coupled with a thiophen-2-yl urea moiety. The dimethyl groups enhance steric stability, while the oxazepine ring and urea group facilitate hydrogen bonding and π-stacking interactions, critical for molecular recognition in biological systems . The thiophene group may contribute to electronic effects and solubility in nonpolar solvents. Structural confirmation via NMR and mass spectrometry is essential to validate purity and regiochemistry .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis typically involves multi-step reactions:
- Step 1: Cyclization of substituted dibenzo[b,f][1,4]oxazepine precursors under acidic or thermal conditions.
- Step 2: Functionalization via urea bond formation using isocyanate or carbodiimide coupling agents.
- Step 3: Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization . Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products like regioisomers or dimerized byproducts .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require strict moisture control to prevent hydrolysis.
- Catalysis: Lewis acids (e.g., ZnCl₂) can accelerate cyclization steps, while Pd-mediated cross-coupling may enhance regioselectivity in thiophene derivatization .
- In-line Monitoring: Use TLC or HPLC to track reaction progress and identify optimal quenching points .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
- SAR Insights: Substitutions at the oxazepine 8- and 10-positions (e.g., methyl vs. fluoro groups) influence steric bulk and electronic density, altering receptor binding. For example, dimethyl groups may enhance metabolic stability compared to fluorophenyl analogs .
- Thiophene vs. Furan: Replacing thiophen-2-yl with furan reduces π-stacking capacity but improves solubility, as shown in related dibenzo oxazepine derivatives .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls. Discrepancies may arise from differences in membrane permeability or off-target effects.
- Metabolite Screening: Use LC-MS to identify active metabolites that may contribute to observed efficacy .
- Computational Validation: Molecular docking studies (e.g., AutoDock Vina) can clarify interactions with targets like dopamine D2 receptors, reconciling divergent experimental results .
Q. How can crystallographic data improve understanding of this compound’s mechanism of action?
- SHELX Suite: Employ SHELXL for small-molecule refinement to resolve electron density maps of the urea and oxazepine moieties, identifying key hydrogen-bonding networks .
- Co-crystallization: Co-crystallize with target proteins (e.g., kinases) to elucidate binding modes. High-resolution (<2.0 Å) data is critical for detecting water-mediated interactions .
Methodological Recommendations
- Characterization: Combine ¹H/¹³C NMR, HRMS, and IR to confirm structural integrity. For polymorph analysis, use XRD or DSC .
- Biological Testing: Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) before advancing to in vivo models. Include positive controls (e.g., cisplatin for anticancer studies) .
- Data Reproducibility: Document reaction conditions (e.g., humidity, inert gas use) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
